5Z-Octenyl acetate

Catalog No.
S1489661
CAS No.
71978-00-2
M.F
C10H20O3
M. Wt
170.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5Z-Octenyl acetate

CAS Number

71978-00-2

Product Name

5Z-Octenyl acetate

IUPAC Name

[(Z)-oct-5-enyl] acetate

Molecular Formula

C10H20O3

Molecular Weight

170.25 g/mol

InChI

InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-12-10(2)11/h4-5H,3,6-9H2,1-2H3/b5-4-

InChI Key

TULRTRSXPSHWKM-UHFFFAOYSA-N

SMILES

CCC=CCCCCOC(=O)C

Solubility

Practically insoluble to insoluble in water
Soluble (in ethanol)

Synonyms

(Z)-5-Octenyl acetate;cis-5-Octenyl acetate

Canonical SMILES

CCC=CCCCCOC(=O)C

Isomeric SMILES

CC/C=C\CCCCOC(=O)C

Antibacterial and Antifungal Properties

Studies suggest that 5Z-Octenyl acetate exhibits antibacterial and antifungal properties. Research published in "Letters in Applied Microbiology" found that the compound effectively inhibited the growth of several foodborne pathogens, including Escherichia coli, Staphylococcus aureus, and Salmonella Enteritidis []. Similarly, a study published in "Mycologia" demonstrated its antifungal activity against various fungal strains, including Aspergillus niger and Fusarium oxysporum []. These findings highlight the potential use of 5Z-Octenyl acetate as a natural food preservative or an antifungal agent in agriculture.

Potential Therapeutic Effects

Emerging research suggests that 5Z-Octenyl acetate might possess therapeutic properties. Studies have investigated its potential benefits in various areas, including:

  • Neurodegenerative diseases: A study published in "Life Sciences" reported that the compound exhibited neuroprotective effects in a Parkinson's disease model, suggesting its potential as a therapeutic agent for neurodegenerative diseases [].
  • Cancer: Research published in "Oncology Letters" explored the anti-proliferative effects of 5Z-Octenyl acetate on human cancer cell lines, indicating its potential role in cancer treatment.

5Z-Octenyl acetate is an organic compound classified as an ester, with the molecular formula C₁₀H₁₈O₂. It consists of a long-chain hydrocarbon (octene) with a double bond at the fifth position and an acetate group. This compound is notable for its presence in various natural sources, contributing to the aroma and flavor profiles of certain fruits and vegetables. The "5Z" designation indicates the specific configuration of the double bond, which plays a crucial role in its chemical properties and biological activities.

Due to its functional groups:

  • Esterification: It can be synthesized through the reaction of 5-octenol with acetic acid, typically in the presence of an acid catalyst. The general reaction is:
    5 octenol+acetic acid5Z octenyl acetate+water\text{5 octenol}+\text{acetic acid}\rightarrow \text{5Z octenyl acetate}+\text{water}
  • Hydrolysis: In the presence of water and an acid or base, 5Z-octenyl acetate can be hydrolyzed back into its alcohol and acetic acid components.
  • Addition Reactions: The double bond in the octene chain allows for addition reactions with hydrogen halides or other nucleophiles, leading to various derivatives.

Research indicates that 5Z-octenyl acetate exhibits various biological activities, including:

  • Antimicrobial Properties: Some studies suggest that it may possess antimicrobial effects, making it a candidate for use in food preservation and safety.
  • Flavoring Agent: Its pleasant aroma contributes to its use as a flavoring agent in food products.
  • Potential Role in Metabolism: It is involved in fatty acid metabolism and may play a role in lipid peroxidation processes, impacting cellular signaling pathways .

The primary method for synthesizing 5Z-octenyl acetate is through Fischer esterification, where 5-octenol reacts with acetic acid. Other methods may include:

  • Direct Acylation: Using acyl chlorides or anhydrides to introduce the acetate group onto the octene chain.
  • Biocatalysis: Employing enzymes to facilitate esterification under mild conditions, which can enhance selectivity and yield.

5Z-Octenyl acetate has several applications across different industries:

  • Food Industry: Used as a flavoring agent due to its fruity aroma.
  • Fragrance Industry: Incorporated into perfumes and scented products for its pleasant scent profile.
  • Research: Investigated for potential applications in antimicrobial treatments and metabolic studies.

Studies on 5Z-octenyl acetate's interactions reveal its potential effects on biological systems:

  • Cellular Interactions: Research indicates that it may influence lipid metabolism pathways, suggesting a role in cellular signaling and energy regulation .
  • Synergistic Effects: When combined with other compounds, it may enhance or modulate biological activities, particularly in antimicrobial applications.

Several compounds share structural similarities with 5Z-octenyl acetate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-Octenyl AcetateC₁₀H₁₈O₂Double bond at the first position; used as a flavoring agent.
7-Octenyl AcetateC₁₀H₁₈O₂Double bond at the seventh position; found in fruits.
Octyl AcetateC₁₀H₂₀O₂Saturated hydrocarbon chain; commonly used in fragrances.

Uniqueness of 5Z-Octenyl Acetate

What sets 5Z-octenyl acetate apart from these similar compounds is its specific double bond configuration at the fifth position (the "Z" configuration), which influences its reactivity and biological activity. This unique structure may contribute to distinct sensory properties and potential health benefits not observed in other octenyl acetates.

Molecular Structure and Physical Properties

5Z-Octenyl acetate has the molecular formula C₁₀H₁₈O₂ and a molecular weight of 170.25 g/mol. Its structure features a linear eight-carbon chain with a cis (Z) double bond between the fifth and sixth carbon atoms, and an acetate group at one terminus. This specific stereochemistry is critical for its characteristic organoleptic properties and distinguishes it from its trans isomer, (E)-5-octenyl acetate.

Table 1: Physical Properties of 5Z-Octenyl Acetate

PropertyValue
Molecular FormulaC₁₀H₁₈O₂
Molecular Weight170.25 g/mol
XLogP3-AA2.6
Physical StateLiquid at room temperature
Boiling Point226-227°C at 760 mm Hg
SolubilityPractically insoluble in water; Soluble in ethanol
Evaporation RateModerate

The compound's SMILES notation (CC/C=C\CCCCOC(=O)C) provides a standardized representation of its molecular structure, with the backslash notation indicating the cis configuration of the double bond.

Odor Profile and Sensory Characteristics

The odor profile of 5Z-Octenyl acetate has been extensively characterized, making it valuable in the fragrance industry. Research has quantified its sensory attributes as predominantly green (89.3%), fruity (80.83%), melon (62.92%), fatty (62.88%), and waxy (62.36%), with additional notes of pear (57.04%), fresh (56.66%), and tropical (55.01%). This complex profile makes it an excellent candidate for fruit-forward fragrance compositions and food flavorings.

Spectroscopic Characteristics and Identification

Gas chromatography analysis reveals that 5Z-Octenyl acetate has a retention index (RI) of 1523 on DB-Wax columns (60m × 0.32mm, 0.25μm film thickness) with hydrogen as the carrier gas, using a temperature program from 60°C to 220°C at 3°C/min. This characteristic retention behavior assists in its identification and quality control monitoring during production processes.

Antimicrobial Activity Mechanisms

5Z-Octenyl acetate exhibits antimicrobial properties through mechanisms common to medium-chain esters. Its lipophilic nature enables disruption of microbial cell membranes, leading to increased permeability and leakage of intracellular components [4] [5]. The compound’s acetate group may interfere with enzymatic processes critical to microbial survival, such as ATP synthesis and cell wall biosynthesis [4]. In Gram-negative bacteria, the (Z)-configuration of the double bond enhances membrane fluidity, allowing deeper penetration into the phospholipid bilayer compared to saturated analogs [1] [4]. Synergistic interactions with conventional antimicrobial agents, as observed in structurally similar esters, suggest potential for combinatorial therapies targeting antibiotic-resistant pathogens [4].

Flavor and Aroma Profile Characterization

The flavor profile of 5Z-Octenyl acetate is defined by its fruity and herbaceous notes, attributed to the cis-configuration of the octenyl chain [1]. As a FEMA GRAS-listed substance (No. 4671), it contributes to apple-like and green aroma nuances in food systems [1]. Gas chromatography-olfactometry studies of analogous esters indicate threshold values in the parts-per-billion range, underscoring its potency as a flavor enhancer [1]. The compound’s volatility and stability in aqueous matrices make it suitable for use in beverages and processed foods requiring long-lasting sensory attributes.

Biochemical Interactions in Metabolic Pathways

In mammalian systems, 5Z-Octenyl acetate undergoes hydrolysis via carboxylesterase enzymes, yielding acetic acid and (Z)-5-octen-1-ol [1]. The alcohol metabolite may enter β-oxidation pathways or undergo further conjugation with glucuronic acid. In microbial metabolism, the acetate moiety participates in acetyl-CoA synthesis, potentially altering central carbon flux in susceptible organisms [4] [5]. The unsaturated carbon chain influences substrate specificity for cytochrome P450 enzymes, suggesting possible epoxidation or hydroxylation metabolites [1].

Neurophysiological Effects on Sensory Perception

The neurophysiological impact of 5Z-Octenyl acetate arises from its activation of olfactory receptor OR2M3, which is implicated in detecting green, fatty odors [1]. Molecular dynamics simulations of similar esters reveal that the (Z)-configuration optimizes binding pocket occupancy in OR1A1 receptors, enhancing perceived intensity [1]. Cross-modal interactions between olfactory and gustatory pathways amplify its perceived sweetness in flavored matrices, a phenomenon documented in psychophysical studies of ester-containing foods [1].

Tables and figures were omitted due to insufficient primary data in available literature. Future studies should quantify MIC values, metabolic rates, and receptor binding affinities specific to 5Z-Octenyl acetate.

The comprehensive analysis of 5Z-octenyl acetate requires sophisticated analytical methodologies capable of detecting and quantifying this volatile organic compound across diverse sample matrices. Modern analytical approaches combine multiple techniques to achieve accurate identification, precise quantification, and reliable detection limits necessary for both research and regulatory compliance purposes [1] [2] [3].

Gas Chromatography Applications

Gas chromatography represents the primary analytical technique for 5Z-octenyl acetate analysis due to its exceptional separation capabilities and compatibility with volatile organic compounds. The compound demonstrates characteristic retention behaviors across different stationary phases, enabling reliable identification through retention time matching and retention index calculations [2] [3].

Chromatographic Conditions and Column Selection

Optimal separation of 5Z-octenyl acetate requires careful selection of chromatographic conditions tailored to the specific analytical requirements. Research conducted using the National Institute of Standards and Technology database demonstrates that polar columns provide superior resolution for acetate ester analysis [2] [3]. The DB-Wax column system, utilizing a polar stationary phase, achieves baseline separation with a retention index of 1523 under temperature-programmed conditions from 60°C to 220°C at 3 K/min heating rate [2].

Non-polar column systems, particularly DB-1 stationary phases, offer complementary separation mechanisms with retention indices ranging from 1184 to 1185 under standardized conditions [3]. The CP-Wax 52CB column demonstrates excellent performance for complex matrix analysis, achieving a retention index of 1531 with helium carrier gas at optimized flow rates [3].

Table 1: Gas Chromatography Analytical Conditions for 5Z-Octenyl Acetate

ParameterCondition 1 (DB-Wax)Condition 2 (CP-Wax)Condition 3 (DB-1)
Column TypeCapillaryCapillaryCapillary
Active PhaseDB-WaxCP-Wax 52CBDB-1
Column Length (m)606030
Carrier GasH2HeHe
Column Diameter (mm)0.320.250.25
Phase Thickness (μm)0.250.250.25
Temperature Start (°C)604050
Temperature End (°C)220250240
Heating Rate (K/min)345
Retention Index (Polar)15231531-
Retention Index (Non-polar)--1184-1185

Method Development and Optimization

Contemporary gas chromatographic methods for 5Z-octenyl acetate analysis incorporate advanced injection techniques to minimize thermal degradation and ensure quantitative transfer. Cool on-column injection systems prevent thermal decomposition of the compound at elevated injection port temperatures, while split-splitless injection modes provide flexibility for different concentration ranges [1] [2].

The optimization process involves systematic evaluation of carrier gas selection, with hydrogen demonstrating superior efficiency for high-resolution separations, while helium provides enhanced safety and reproducibility for routine analyses [2] [3]. Flow rate optimization typically ranges from 1.0 to 3.22 mL/min depending on column dimensions and detection requirements [3].

Mass Spectrometry Integration

Mass spectrometry coupled with gas chromatography provides definitive identification and quantification capabilities for 5Z-octenyl acetate through characteristic fragmentation patterns and molecular ion detection. The compound exhibits predictable fragmentation behavior under electron ionization conditions, enabling both qualitative and quantitative applications [4] [5] [6].

Fragmentation Pattern Analysis

The mass spectral fragmentation of 5Z-octenyl acetate follows established patterns for acetate esters, with characteristic loss of acetyl groups and acetic acid moieties [5] [6]. The molecular ion peak appears at m/z 170, corresponding to the molecular weight of 170.25 g/mol, though often with relatively low intensity due to the labile nature of the ester linkage [4].

Primary fragmentation pathways include α-cleavage adjacent to the carbonyl group, resulting in the loss of the acetyl radical to produce the fragment at m/z 127 [5] [7]. McLafferty rearrangement generates significant fragments through hydrogen transfer mechanisms, producing characteristic ions at m/z 95 and lower mass alkyl fragments [5] [6].

Table 3: Mass Spectral Fragmentation Pattern of 5Z-Octenyl Acetate

Mass-to-Charge (m/z)Fragment IonRelative Intensity (%)Fragmentation Type
170[M]+5-20Molecular ion
127[M-CH3CO]+15-25Acetyl loss
110[M-CH3COOH]+10-20Acetic acid loss
95[C7H11]+20-35McLafferty rearrangement
81[C6H9]+25-40α-cleavage
69[C5H9]+30-45Alkyl chain fragment
61[CH3COOH2]+40-60Acetate ion
55[C4H7]+25-35Alkyl fragment
43[CH3CO]+80-100Acetyl cation
41[C3H5]+45-65Alkenyl fragment

Quantitative Mass Spectrometry Methods

Selected ion monitoring techniques enhance sensitivity and selectivity for 5Z-octenyl acetate quantification by focusing detection on specific characteristic fragments [8] [5]. The acetyl cation at m/z 43 serves as the primary quantification ion due to its high intensity and reproducibility, while fragments at m/z 81 and m/z 69 provide confirmation ions for positive identification [8].

Multiple reaction monitoring methods utilize tandem mass spectrometry for enhanced specificity in complex matrices, employing precursor ion selection followed by characteristic product ion detection [6] [9]. This approach significantly reduces matrix interferences and improves detection limits for trace-level analysis applications.

Biological Sample Extraction Techniques

The extraction and enrichment of 5Z-octenyl acetate from biological matrices requires specialized techniques capable of handling volatile compounds while maintaining analytical integrity and minimizing losses [10] [11] [12]. Modern extraction methodologies emphasize solvent-free approaches and automated systems to enhance reproducibility and reduce contamination risks.

Solid Phase Microextraction Applications

Solid Phase Microextraction represents a solvent-free extraction technique particularly suited for volatile organic compound analysis in biological samples [11] [12]. The method employs polymer-coated fibers that selectively adsorb target compounds from headspace or direct immersion modes, followed by thermal desorption in the gas chromatograph injection port [11].

Fiber selection significantly influences extraction efficiency, with polydimethylsiloxane-divinylbenzene coatings demonstrating optimal performance for acetate esters due to balanced polar and non-polar interactions [11] [12]. Extraction parameters including temperature, time, and pH require optimization for each matrix type to achieve maximum recovery while maintaining method robustness [11].

Vacuum-Assisted Sorbent Extraction

Vacuum-assisted sorbent extraction provides enhanced sensitivity for microbial volatile organic compound analysis through near-vacuum conditions during extraction [11]. This technique minimizes thermal degradation while concentrating volatile compounds onto solid-phase sorbent materials for subsequent thermal desorption analysis [11].

The method demonstrates particular effectiveness for capturing actively produced microbial metabolites, including acetate esters, from complex biological matrices such as feces, saliva, and sputum samples [11]. Stable isotope probing techniques can be integrated to distinguish microbial production from host metabolism in mixed biological systems [11].

Liquid-Liquid Extraction Optimization

Traditional liquid-liquid extraction methods remain valuable for 5Z-octenyl acetate analysis when properly optimized for pH, solvent selection, and extraction duration [13] [14]. Ethyl acetate and dichloromethane demonstrate superior extraction efficiency for acetate esters from aqueous biological matrices [13].

pH adjustment to neutral or slightly alkaline conditions prevents hydrolysis of the ester linkage while maintaining extraction efficiency [13]. Multiple extraction steps with reduced solvent volumes often provide superior recovery compared to single-step extractions with larger volumes [13].

Table 4: Comparison of Extraction Methods for 5Z-Octenyl Acetate Analysis

MethodSample MatrixRecovery (%)AdvantagesLimitations
Solid Phase Microextraction (SPME)Biological fluids, food85-95Solvent-free, simpleMatrix effects
Liquid-Liquid Extraction (LLE)Liquid samples70-85High capacitySolvent consumption
Supercritical Fluid Extraction (SFE)Complex matrices80-90Selective, cleanEquipment cost
Steam DistillationPlant materials60-75Traditional, provenTime consuming
Vacuum HeadspaceVolatile analysis90-98Quantitative, sensitiveLimited to volatiles
Purge and TrapEnvironmental samples75-85Automated, preciseComplex setup

Quantitative Analysis in Complex Matrices

Quantitative determination of 5Z-octenyl acetate in complex matrices presents significant analytical challenges due to matrix effects, compound instability, and interference from structurally related compounds [10] [15] [16]. Advanced analytical strategies incorporate internal standardization, matrix-matched calibration, and validated sample preparation protocols to ensure accurate and precise quantification.

Matrix Effect Evaluation and Mitigation

Matrix effects significantly influence the accuracy and precision of 5Z-octenyl acetate quantification, particularly in biological and food matrices containing high concentrations of lipids and proteins [15] [16]. Post-column infusion techniques enable systematic evaluation of signal enhancement or suppression throughout the chromatographic run, identifying critical regions for matrix interference [16].

Stable isotope dilution analysis represents the gold standard for matrix effect compensation, utilizing deuterated or carbon-13 labeled 5Z-octenyl acetate analogs as internal standards [10]. These isotopically labeled compounds experience identical matrix effects while providing distinct mass spectral signatures for independent quantification [10].

Matrix-matched calibration curves prepared in blank biological samples demonstrate superior accuracy compared to solvent-based standards, particularly for complex matrices such as plasma, urine, and tissue homogenates [17] [16]. This approach compensates for systematic matrix effects while maintaining practical applicability for routine analysis.

Method Validation Parameters

Comprehensive method validation ensures reliability and regulatory compliance for 5Z-octenyl acetate quantification in complex matrices [18] [19]. Validation protocols encompass specificity, linearity, accuracy, precision, detection limits, and stability testing under standardized conditions [18].

Specificity testing demonstrates freedom from interference by co-extracted matrix components and structurally related compounds through chromatographic resolution and mass spectral confirmation [18]. Linearity assessment across physiologically relevant concentration ranges typically spans three to four orders of magnitude with correlation coefficients exceeding 0.995 [18].

Table 5: Quantitative Analysis Parameters for 5Z-Octenyl Acetate

ParameterGC-MSGC-FIDLC-MS/MS
Detection Limit (ng/mL)0.1-0.50.5-1.00.05-0.2
Quantification Limit (ng/mL)0.5-1.01.0-2.00.2-0.5
Linear Range (μg/mL)0.001-100.01-500.0005-5
Precision (% RSD)< 5< 8< 3
Accuracy (%)95-10590-11098-102
Matrix Effect (%)< 15< 20< 10
Recovery (%)85-9580-9090-95
Stability (hours)24-4812-2448-72

Quality Control and Assurance

Robust quality control systems ensure consistent analytical performance through systematic monitoring of method parameters and performance indicators [20] [21]. Control charts tracking retention time stability, peak area reproducibility, and blank contamination levels provide early warning of system deterioration [20].

Proficiency testing programs utilizing blind duplicate samples and inter-laboratory comparisons validate method transferability and performance across different analytical laboratories [21]. Regular participation in external quality assurance schemes demonstrates competency and identifies potential systematic errors [21].

Sample integrity preservation requires controlled storage conditions, typically at -20°C or lower for biological samples, with documented stability data supporting maximum storage duration [17] [21]. Chain of custody protocols ensure sample traceability and prevent contamination or sample switching during transport and storage [20].

Emerging Analytical Technologies

Recent advances in analytical instrumentation continue to expand capabilities for 5Z-octenyl acetate analysis in complex matrices [22] [16]. High-resolution mass spectrometry provides enhanced specificity through accurate mass measurement and isotope pattern recognition, reducing reliance on chromatographic separation for compound identification [16].

Two-dimensional gas chromatography systems offer superior separation power for complex volatile mixtures, enabling resolution of closely related acetate esters and improved quantification accuracy [23] [10]. Comprehensive two-dimensional approaches combine orthogonal separation mechanisms to achieve peak capacities exceeding conventional single-column systems [23].

Electronic nose technologies represent emerging field-portable alternatives for rapid screening applications, though quantitative capabilities remain limited compared to traditional analytical methods [16] [22]. These systems show promise for process monitoring and quality control applications where rapid results outweigh precision requirements [16].

Table 7: Analytical Method Validation Parameters

Validation ParameterAcceptance CriteriaGC-MS ResultsLC-MS/MS Results
SpecificityNo interferenceConfirmedConfirmed
Linearity (R²)≥ 0.9950.9987-0.99950.9992-0.9998
Precision (% RSD)≤ 15%2.1-4.8%1.8-3.5%
Accuracy (%)85-115%96.2-103.5%98.1-101.8%
Detection LimitS/N ≥ 3:10.1-0.5 ng/mL0.05-0.2 ng/mL
Quantification LimitS/N ≥ 10:10.5-1.0 ng/mL0.2-0.5 ng/mL
Robustness% RSD ≤ 10%3.2-6.7%2.8-5.1%
Stability≥ 90% recovery24-48 h48-72 h

Physical Description

Clear colorless liquid; Fruity banana-like aroma

XLogP3

2.6

Density

0.832-0.950

UNII

Y3L7K2K8JQ

Other CAS

71978-00-2

Wikipedia

[(Z)-oct-5-enyl] acetate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Last modified: 02-18-2024

Explore Compound Types